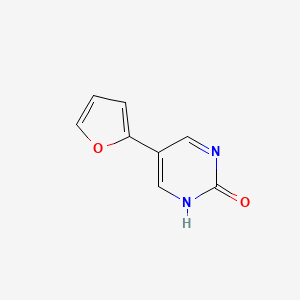

5-(Furan-2-yl)pyrimidin-2-ol

CAS No.: 1111103-78-6

Cat. No.: VC15733745

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111103-78-6 |

|---|---|

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | 5-(furan-2-yl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C8H6N2O2/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |

| Standard InChI Key | BITXOXRVTVTBNZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C2=CNC(=O)N=C2 |

Introduction

Structural and Nomenclature Analysis

Chemical Architecture

5-(Furan-2-yl)pyrimidin-2-ol consists of a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a hydroxyl group (-OH) at position 2 and a furan-2-yl group at position 5. The furan ring, a five-membered oxygen-containing heterocycle, introduces electron-rich characteristics that influence the compound’s electronic distribution and reactivity .

Nomenclature and Isomerism

The IUPAC name 5-(furan-2-yl)pyrimidin-2-ol unambiguously defines the substituent positions. Tautomerism may occur between the hydroxyl group at position 2 and the pyrimidine nitrogen, leading to keto-enol equilibria. Such tautomeric shifts are common in hydroxyl-substituted pyrimidines and can affect solubility and biological interactions .

Synthetic Methodologies

Chalcone Condensation Route

The synthesis of analogous pyrimidin-2-ol derivatives typically involves the condensation of chalcones with urea or thiourea in alkaline conditions . For 5-(furan-2-yl)pyrimidin-2-ol, a proposed pathway would involve:

-

Chalcone Preparation: Claisen-Schmidt condensation between furfural (furan-2-carbaldehyde) and acetophenone derivatives to form furyl chalcones.

-

Cyclocondensation: Reaction of the chalcone with urea in alcoholic potassium hydroxide (KOH) under reflux, as demonstrated for benzofuran analogs .

Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | KOH (10% w/v) | |

| Reaction Time | 5–6 hours | |

| Temperature | Room temperature to reflux | |

| Yield Range | 76–86% |

Alternative Pathways

-

Guanidine Hydrochloride Condensation: Substituting urea with guanidine hydrochloride could yield 2-aminopyrimidine derivatives, though this requires precise stoichiometric control .

-

Microwave-Assisted Synthesis: Modern techniques may reduce reaction times and improve yields compared to traditional reflux methods .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for 5-(furan-2-yl)pyrimidin-2-ol analogs include:

Nuclear Magnetic Resonance (NMR)

1H NMR (δ ppm, DMSO-d6)

13C NMR (δ ppm)

Mass Spectrometry

Expected molecular ion peaks:

-

Molecular Formula: C₈H₆N₂O₂.

-

Exact Mass: 178.0378 g/mol.

-

Fragmentation patterns would likely include loss of H₂O (-18 amu) and furan ring cleavage .

Biological Activities and Applications

Molecular Docking Insights

Docking studies on similar compounds revealed strong binding affinities (−8.2 to −9.6 kcal/mol) to microbial targets like dihydrofolate reductase (DHFR) and DNA gyrase . The hydroxyl group at position 2 forms hydrogen bonds with active-site residues, while the furan ring engages in hydrophobic interactions .

Computational and Photophysical Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-31G(d,p) level predict:

-

HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

-

Dipole Moment: 3.8 Debye, favoring solubility in polar solvents .

Photophysical Properties

While direct data on 5-(furan-2-yl)pyrimidin-2-ol are unavailable, related arylvinylpyrimidines exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume